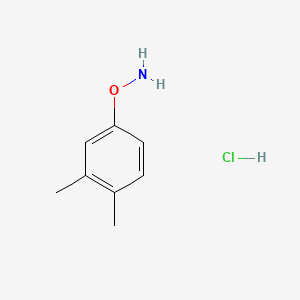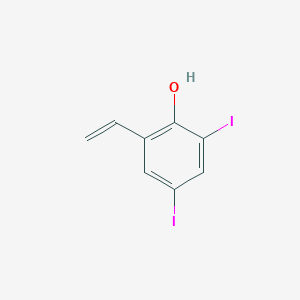
2,4-Diiodo-6-vinylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodo-6-vinylphenol is an organic compound with the molecular formula C8H6I2O It is characterized by the presence of two iodine atoms and a vinyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-6-vinylphenol typically involves the iodination of phenolic compounds. One common method is the use of N-iodosuccinimide (NIS) as an iodinating agent. The reaction is carried out in the presence of acetic acid as a catalyst, and the mixture is ground together at room temperature. This method offers high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diiodo-6-vinylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Ethylphenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,4-Diiodo-6-vinylphenol involves its interaction with molecular targets through its phenolic and vinyl groups. The iodine atoms enhance its reactivity, allowing it to form stable complexes with proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparación Con Compuestos Similares
2,6-Diiodo-4-vinylphenol: Similar structure but with different iodine positioning.
2,6-Diiodo-4-nitrophenol: Contains a nitro group instead of a vinyl group.
2,6-Diiodo-4-methoxyphenol: Contains a methoxy group instead of a vinyl group.
Uniqueness: 2,4-Diiodo-6-vinylphenol is unique due to the specific positioning of its iodine atoms and the presence of a vinyl group. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H6I2O |
|---|---|
Peso molecular |
371.94 g/mol |
Nombre IUPAC |
2-ethenyl-4,6-diiodophenol |
InChI |
InChI=1S/C8H6I2O/c1-2-5-3-6(9)4-7(10)8(5)11/h2-4,11H,1H2 |
Clave InChI |
BSXKPSYPQSEHFE-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=CC(=C1)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




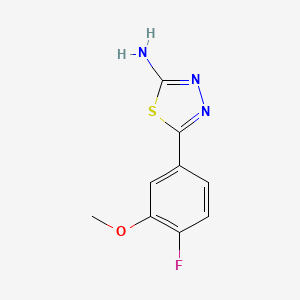
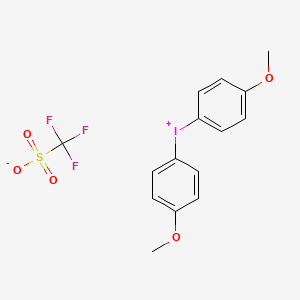
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate](/img/structure/B13697934.png)
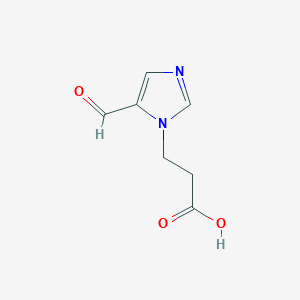
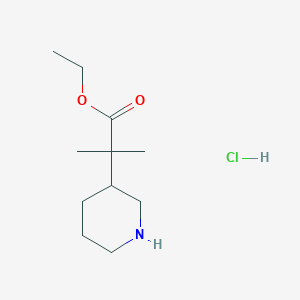
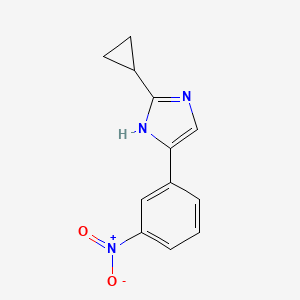
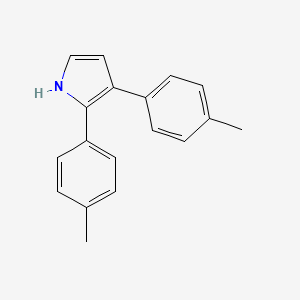
![2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline](/img/structure/B13697960.png)
![Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate](/img/structure/B13697961.png)
![5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13697972.png)

